![molecular formula C7H12O4 B2618370 Methyl cis-5-hydroxytetrahydropyran-3-carboxylate CAS No. 1048962-91-9](/img/structure/B2618370.png)
Methyl cis-5-hydroxytetrahydropyran-3-carboxylate
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Description
Scientific Research Applications
- Application : Methyl cis-THP-3-carboxylate has been employed in tandem reactions, particularly those catalyzed by Grubbs’ ruthenium alkylidene complexes. These reactions allow for the synthesis of more complex chemical structures while minimizing intermediate isolation and waste .
- Chiral Lewis Acid-Catalyzed Reactions : Methyl cis-THP-3-carboxylate has been used in the asymmetric synthesis of tetrahydropyrans (THPs). Chiral chromium complexes, such as adamantyl-Cr(III) complexes, enable the construction of THP-containing natural products .
- Conjugated System Elongation : By elongating the conjugated system, the content of dienone (resonance delocalization) increases. Substituting methyl groups at the C2 position of the ring (Cδ on dienone) shifts the equilibrium toward the 2H-pyran form .
Tandem Reactions in Organic Synthesis
Asymmetric Synthesis of Tetrahydropyrans
Resonance Delocalization and Equilibrium Shifts
properties
IUPAC Name |
methyl (3S,5R)-5-hydroxyoxane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-10-7(9)5-2-6(8)4-11-3-5/h5-6,8H,2-4H2,1H3/t5-,6+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDGYINOOUKBLT-NTSWFWBYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(COC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1C[C@H](COC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl cis-5-hydroxytetrahydropyran-3-carboxylate |
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